3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O4/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAOPBHKJBNBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoyl chloride, which is then reacted with piperidine to form the intermediate 1-(5-bromo-2-chlorobenzoyl)piperidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,
Biological Activity
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS Number: 2034385-36-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 401.64 g/mol. The structure features a piperidine ring and an oxazolidine dione moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrClN₂O₄ |
| Molecular Weight | 401.64 g/mol |
| CAS Number | 2034385-36-7 |
| Melting Point | N/A |
| Density | N/A |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazolidines have shown activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds were evaluated against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The compound was tested on various cancer cell lines to determine its IC50 values.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
Several studies have explored the therapeutic potential of oxazolidine derivatives in cancer treatment and infectious diseases:
- Case Study on Anticancer Activity : A study reported that oxazolidine derivatives showed significant anticancer activity in breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation.
- Case Study on Antibacterial Efficacy : Another research highlighted the effectiveness of similar compounds against Staphylococcus aureus, suggesting that the piperidine ring contributes to enhanced membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The oxazolidine-2,4-dione core and substituted piperidine/aromatic groups are shared features among several compounds with documented biological or pesticidal activities. Below is a detailed comparison:
Core Structural Analogues: Oxazolidine-2,4-dione Derivatives
Key Observations :
- Vinclozolin shares the oxazolidine-2,4-dione scaffold but differs in substituents, featuring a 3,5-dichlorophenyl group instead of a halogenated benzoyl-piperidine system. Its fungicidal activity is linked to inhibition of fungal glycerol biosynthesis .
- Pentoxazone incorporates a fluorophenyl group and cyclopentyloxy chain, targeting weed control. The absence of a piperidine ring highlights how substituent variation directs specificity .
Piperidine-Containing Analogues
Key Observations :
- Compound 53 (from ) shares a piperidinyl-aromatic system but replaces the oxazolidine-dione with a benzodiazol-2-one ring. Its role in DNA repair inhibition suggests divergent mechanisms compared to the target compound .
- DMPI and CDFII () are indole-piperidine hybrids with antimicrobial synergism, underscoring the pharmacological versatility of piperidine derivatives .
Halogenated Aromatic Systems
Key Observations :
- Halogenation (e.g., Br, Cl) is a common strategy to enhance compound stability and target binding. The target compound’s bromo-chloro substitution may influence its electronic properties and bioavailability compared to mono-halogenated analogues like vinclozolin .
Research Findings and Data Tables
Table 1: Crystallographic and Physicochemical Comparisons
Q & A
Q. What are the key steps for synthesizing 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, and how can purity be optimized?
The synthesis of structurally analogous oxazolidine-dione derivatives typically involves multi-step reactions. For example:
- Piperidine functionalization : React 4-piperidone with 5-bromo-2-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the benzoyl-piperidine intermediate. Similar protocols are described for related piperidine derivatives .
- Oxazolidine-dione formation : Condense the piperidine intermediate with 1,3-oxazolidine-2,4-dione precursors using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aprotic solvents (e.g., THF or DMF).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity of the piperidine, benzoyl, and oxazolidine-dione moieties. Key signals include the oxazolidine carbonyl (δ ~170 ppm in ) and piperidine protons (δ ~2.5–3.5 ppm in ) .
- X-ray crystallography : Grow single crystals via slow evaporation from acetone or DMSO. Refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, particularly for the oxazolidine-dione ring .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion ([M+H]) and isotopic pattern matching bromine/chlorine .
Advanced Research Questions
Q. How does the oxazolidine-dione moiety influence the compound’s reactivity in nucleophilic or electrophilic environments?
The oxazolidine-dione core is susceptible to ring-opening reactions under basic or acidic conditions:
- Base-mediated hydrolysis : In aqueous NaOH, the dione ring may cleave to form a carbamate intermediate. Monitor via NMR for disappearance of the oxazolidine protons (δ ~4.5–5.0 ppm) .
- Electrochemical reduction : Similar to vinclozolin (a structurally related oxazolidine-dione pesticide), the compound may undergo reduction at the carbonyl groups. Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in acetonitrile with tetrabutylammonium hexafluorophosphate as the electrolyte .
- Catalytic modifications : β-cyclodextrin (β-CD) can enhance reaction selectivity by forming inclusion complexes with the benzoyl-piperidine group, as demonstrated in electrochemical reductions of analogous compounds .
Q. What computational strategies are effective for predicting the biological activity or binding modes of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes with oxazolidine-dione binding sites, such as herbicide targets or proteases). Focus on the oxazolidine-dione’s hydrogen-bonding capacity and the halogenated benzoyl group’s hydrophobic interactions .
- QSAR modeling : Train models using datasets of oxazolidine-dione derivatives (e.g., pentoxazone, vinclozolin) to correlate substituent electronegativity (Cl, Br) with herbicidal or antifungal activity .
- Molecular dynamics (MD) : Simulate stability in lipid bilayers to assess potential membrane permeability, leveraging the piperidine group’s conformational flexibility .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?
- Dynamic effects : Investigate restricted rotation of the benzoyl group using variable-temperature NMR (VT-NMR) to determine if atropisomerism causes signal splitting. For example, heating to 60°C may coalesce doublets into singlets .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted piperidine intermediates or hydrolyzed dione derivatives) that may distort NMR signals .
- Comparative crystallography : Compare experimental X-ray data with SHELX-refined structures of analogous compounds (e.g., (5R)-5-phenyl-1,3-oxazolidine-2,4-dione) to validate bond geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
